alpha,alpha'-Diethyl-3,4,4'-stilbenetriol
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Overview
Description
Alpha,alpha'-Diethyl-3,4,4'-stilbenetriol is a stilbenoid.
Scientific Research Applications
Understanding Stilbenes and Related Compounds
alpha,alpha'-Diethyl-3,4,4'-stilbenetriol is a chemical derivative within the broader family of compounds known as stilbenes. Research on stilbenes, including compounds like resveratrol, has shown a wide array of potential applications in scientific and medical research due to their diverse biological activities. Here, we discuss the scientific research applications of stilbenes and related compounds to understand the context in which this compound may be studied and applied.
Antioxidant and Anti-inflammatory Properties
Stilbenes, notably resveratrol and its derivatives, have been extensively studied for their antioxidant and anti-inflammatory properties. These compounds are capable of scavenging free radicals and modulating inflammation pathways, suggesting potential applications in preventing or treating oxidative stress-related diseases and inflammatory conditions (Akinwumi et al., 2018).
Neuroprotective Effects
The neuroprotective effects of stilbenes have been investigated, with findings indicating potential benefits in neurodegenerative disease research. These compounds may protect neuronal cells from damage, suggesting applications in studying and potentially treating conditions like Alzheimer's disease and Parkinson's disease (Akinwumi et al., 2018).
Cardiovascular Health
Research on stilbenes has also highlighted their potential in promoting cardiovascular health. These compounds may exert cardioprotective effects through various mechanisms, including antioxidant activity, modulation of lipid profiles, and protection against atherosclerosis (Akinwumi et al., 2018).
Anticancer Activities
Stilbenoids have shown promise in cancer research due to their anticancer activities. These include inducing apoptosis in cancer cells, inhibiting tumor growth, and modulating signaling pathways involved in cancer progression. Such findings suggest potential applications in developing cancer therapeutic strategies and understanding cancer biology (Akinwumi et al., 2018).
Properties
CAS No. |
71113-07-0 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]benzene-1,2-diol |
InChI |
InChI=1S/C18H20O3/c1-3-15(12-5-8-14(19)9-6-12)16(4-2)13-7-10-17(20)18(21)11-13/h5-11,19-21H,3-4H2,1-2H3/b16-15+ |
InChI Key |
MOVGOKPAVPTKIV-FOCLMDBBSA-N |
Isomeric SMILES |
CC/C(=C(/CC)\C1=CC(=C(C=C1)O)O)/C2=CC=C(C=C2)O |
SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)O)C2=CC=C(C=C2)O |
Canonical SMILES |
CCC(=C(CC)C1=CC(=C(C=C1)O)O)C2=CC=C(C=C2)O |
Synonyms |
3,4,4'-TDTS 3,4,4'-trihydroxy-alpha,alpha'-diethyl-trans-stilbene 3,4,4'-trihydroxy-alpha,alpha'-diethylstilbene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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